N-(2-Cyanoethyl)oxazolidinone

Descripción general

Descripción

N-(2-Cyanoethyl)oxazolidinone is a heterocyclic organic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is part of the oxazolidinone class, which is known for its broad applications in organic and medicinal chemistry. The presence of the cyanoethyl group adds unique properties to the molecule, making it a valuable intermediate in various chemical syntheses.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Cyanoethyl)oxazolidinone typically involves the cyclization of amino alcohols with carbonyl compounds. One common method includes the reaction of 2-aminoethanol with acrylonitrile under basic conditions to form the oxazolidinone ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained around 50-70°C .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: N-(2-Cyanoethyl)oxazolidinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the cyano group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various substituted oxazolidinones.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature around 25-50°C.

Reduction: Lithium aluminum hydride, sodium borohydride; reaction temperature around 0-25°C.

Substitution: Nucleophiles like amines, alcohols; reaction temperature around 50-100°C.

Major Products: The major products formed from these reactions include various substituted oxazolidinones, amines, and other derivatives depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antibacterial Agents

N-(2-Cyanoethyl)oxazolidinone derivatives have been investigated as potential antibacterial agents. Research has shown that oxazolidinones can inhibit bacterial protein synthesis, making them effective against various strains of bacteria. A notable study indicated that derivatives of oxazolidinone exhibited significant antibacterial activity, which was attributed to their structural properties that enhance binding to the bacterial ribosome .

Case Study: Structure-Activity Relationship

A structure-activity relationship (SAR) study demonstrated that modifications to the oxazolidinone core could enhance antibacterial potency. For instance, the introduction of different substituents on the nitrogen and carbon atoms of the oxazolidinone ring led to variations in efficacy against resistant bacterial strains. The most potent derivatives showed minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Antiviral Applications

Inhibition of Norovirus

Recent findings have highlighted the potential of this compound as an inhibitor of norovirus 3CL protease. A structure-guided design approach resulted in the synthesis of peptidomimetic inhibitors featuring the oxazolidinone scaffold, which demonstrated low micromolar activity against norovirus in vitro. The mechanism of action involved optimal binding interactions with the enzyme, underscoring its potential as a therapeutic option for norovirus infections .

Material Science Applications

Polymer Chemistry

this compound has been utilized in polymer synthesis, particularly in creating functionalized polymers with enhanced properties. Its ability to undergo polymerization reactions allows for the incorporation of oxazolidinone units into polymer chains, resulting in materials with improved thermal stability and mechanical strength. Research indicates that such polymers can be tailored for specific applications, including drug delivery systems and coatings .

Data Tables and Comparative Analysis

The following table summarizes key findings related to the antibacterial activity of various this compound derivatives:

Mecanismo De Acción

The mechanism of action of N-(2-Cyanoethyl)oxazolidinone involves its ability to interact with various molecular targets. In medicinal chemistry, oxazolidinones are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of a functional 70S initiation complex. This action effectively halts bacterial growth and replication .

Comparación Con Compuestos Similares

Linezolid: An oxazolidinone antibiotic with a similar mechanism of action, used to treat infections caused by Gram-positive bacteria.

Tedizolid: A newer oxazolidinone with enhanced potency and a better safety profile compared to linezolid.

Eperezolid: Another oxazolidinone antibiotic with similar antibacterial activity.

Uniqueness: N-(2-Cyanoethyl)oxazolidinone stands out due to the presence of the cyanoethyl group, which imparts unique reactivity and properties. This makes it a versatile intermediate in the synthesis of various complex molecules, offering advantages in terms of selectivity and efficiency in chemical reactions .

Actividad Biológica

N-(2-Cyanoethyl)oxazolidinone is a heterocyclic organic compound belonging to the oxazolidinone class, characterized by a five-membered ring containing nitrogen and oxygen atoms. The compound's unique structure, including a cyanoethyl group, contributes to its diverse applications in medicinal and organic chemistry. This article explores the biological activity of this compound, emphasizing its mechanisms of action, antimicrobial properties, and potential therapeutic applications.

Structure

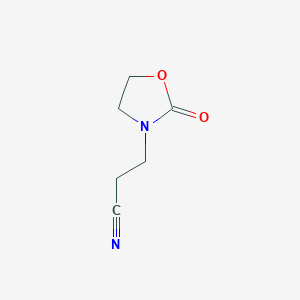

This compound has the following chemical structure:

- Molecular Formula : C₇H₈N₂O₂

- CAS Number : 65195-19-9

Chemical Reactions

The compound can undergo various chemical reactions, including:

- Oxidation : Can be oxidized to form different oxazolidinone derivatives.

- Reduction : Reduction can convert the cyano group into an amine.

- Substitution : Nucleophilic substitutions at the cyano group can lead to various derivatives.

This compound exhibits its biological activity primarily through the inhibition of bacterial protein synthesis. It binds to the 50S ribosomal subunit, disrupting the formation of the functional 70S initiation complex, which is crucial for bacterial growth and replication. This mechanism is similar to that of other oxazolidinones like Linezolid, which are well-documented for their antibacterial properties .

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial activity against various pathogens:

- Gram-positive bacteria : Effective against strains such as Staphylococcus aureus and Enterococcus faecium, including those resistant to vancomycin.

- Anaerobic organisms : Demonstrated efficacy against anaerobes like Bacteroides and Clostridia species.

- Mycobacterium species : Shows potential against pathogens such as Mycobacterium tuberculosis and Mycobacterium avium, making it relevant for treating infections in immunocompromised patients .

Case Studies

- In Vivo Studies : In murine models, this compound was administered at varying doses (0.1 to 100 mg/kg body weight/day). Results indicated a dose-dependent survival rate improvement in mice infected with Staphylococcus aureus .

- Comparative Analysis : In studies comparing this compound with established antibiotics like Linezolid, it was found to have comparable efficacy against resistant strains, highlighting its potential as an alternative treatment option .

Table 1: Comparative Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.25 µg/mL | |

| Enterococcus faecium | 0.5 µg/mL | |

| Mycobacterium tuberculosis | 1 µg/mL | |

| Bacteroides fragilis | 0.125 µg/mL |

Structural Variations and Activity

Recent studies have explored structural modifications of this compound to enhance its biological activity. Variations on the C-ring have shown promising results in overcoming efflux mechanisms in Gram-negative bacteria, suggesting avenues for developing more potent derivatives .

Propiedades

IUPAC Name |

3-(2-oxo-1,3-oxazolidin-3-yl)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c7-2-1-3-8-4-5-10-6(8)9/h1,3-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPASRSOPJOTVLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1CCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65195-19-9 | |

| Record name | 3-(2-oxo-1,3-oxazolidin-3-yl)propanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.